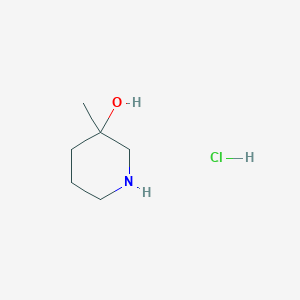
3-Methylpiperidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Methylpiperidin-3-ol hydrochloride is represented by the SMILES stringCC1(CCCNC1)O . The InChI code is 1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3 . Physical And Chemical Properties Analysis
3-Methylpiperidin-3-ol hydrochloride has a molecular weight of 151.64 g/mol . The compound is a solid at room temperature .Scientific Research Applications
Catalytic Applications
A study by Egorova and Prins (2006) highlighted the role of similar compounds in catalysis, specifically in the hydrogenation pathway in hydrodesulfurization (HDS) processes. Their research demonstrated how 2-Methylpiperidine, a structural analog, strongly inhibited the hydrogenation pathway in the HDS of dibenzothiophene, suggesting the importance of piperidine derivatives in influencing catalytic reactions (Egorova & Prins, 2006).
Neuroscientific Research
In the field of neuroscience, compounds structurally related to 3-Methylpiperidin-3-ol hydrochloride have been used to study brain functions. Nagatsuka et al. (2001) utilized N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), a compound with a similar piperidine structure, for measuring cerebral acetylcholinesterase activity using positron emission tomography (PET) without arterial blood sampling. This method provides a non-invasive approach to studying brain enzyme activity, indicative of the potential applications of piperidine derivatives in neuroimaging and neurological research (Nagatsuka et al., 2001).
Environmental Biodegradation
Research by Tang et al. (2012) on a newly isolated strain of Stenotrophomonas sp. capable of hydrolyzing acetamiprid, a synthetic insecticide, underscores the environmental significance of microbial interactions with chemical compounds, including piperidine derivatives. The study presents a biological approach to mitigating environmental pollution caused by neonicotinoid insecticides, hinting at the potential environmental applications of understanding the biochemical pathways involving piperidine compounds (Tang et al., 2012).
Pharmacological Research
A pharmacological study by Vanover et al. (2006) explored the behavioral and in vitro pharmacological properties of a novel 5-Hydroxytryptamine2A receptor inverse agonist, showcasing the therapeutic potential of piperidine derivatives in developing antipsychotic agents. This study exemplifies the use of piperidine-based compounds in creating new treatments for psychiatric disorders (Vanover et al., 2006).
Chemical Synthesis and Structural Studies
Research into the cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride by Dega-Szafran et al. (2006) provides insights into the structural and chemical properties of piperidine derivatives, contributing to our understanding of their potential applications in materials science and chemical engineering (Dega-Szafran et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)3-2-4-7-5-6;/h7-8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBVPULCFBFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpiperidin-3-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2953474.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride](/img/structure/B2953475.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)
![N-(2,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2953484.png)
![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2953488.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2953490.png)

